

Copeptin: A Technical Guide to its Synthesis, Secretion, and Measurement

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Compound of Interest

Compound Name: Copeptin (human)

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Introduction

Copeptin, the C-terminal portion of the precursor peptide for arginine vasopressin (AVP), has emerged as a crucial biomarker in a multitude of clinical and research settings. Due to the inherent instability and challenging measurement of AVP, copeptin, which is released in an equimolar ratio to AVP, serves as a stable and reliable surrogate for assessing vasopressinergic system activity.^{[1][2][3][4]} This technical guide provides an in-depth exploration of the synthesis and secretion pathways of copeptin, detailed experimental protocols for its stimulation and quantification, and a summary of its quantitative levels in various physiological and pathological states.

Copeptin Synthesis and Secretion Pathway

The synthesis and secretion of copeptin are intrinsically linked to that of arginine vasopressin. The process begins in the hypothalamus and culminates in its release from the posterior pituitary gland.

Gene Transcription and Translation

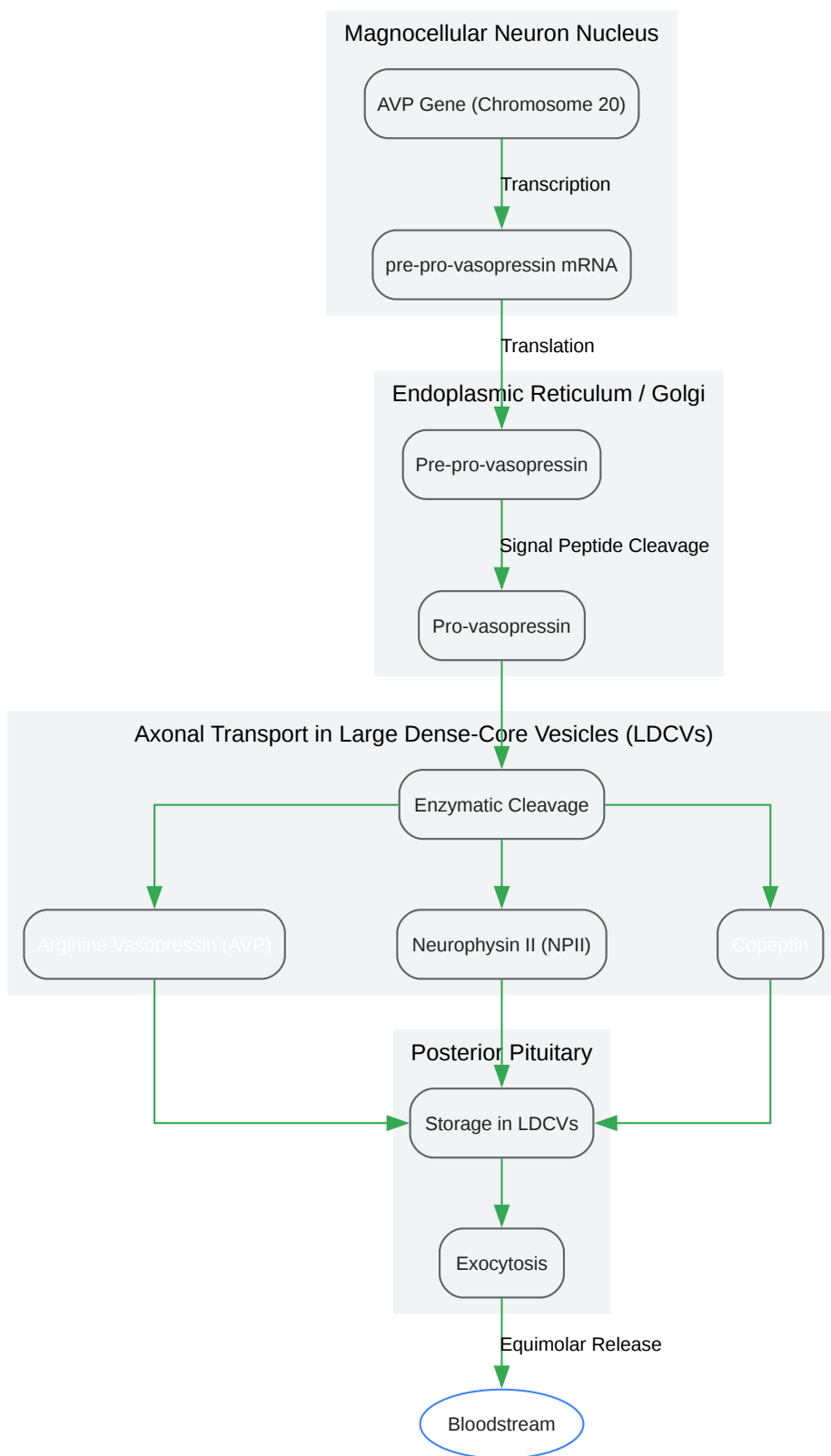
The journey of copeptin begins with the transcription of the AVP gene, located on chromosome 20, into messenger RNA (mRNA).^[5] This mRNA is then translated into a 164-amino acid precursor protein known as pre-pro-vasopressin.^[6] This precursor contains the signal peptide,

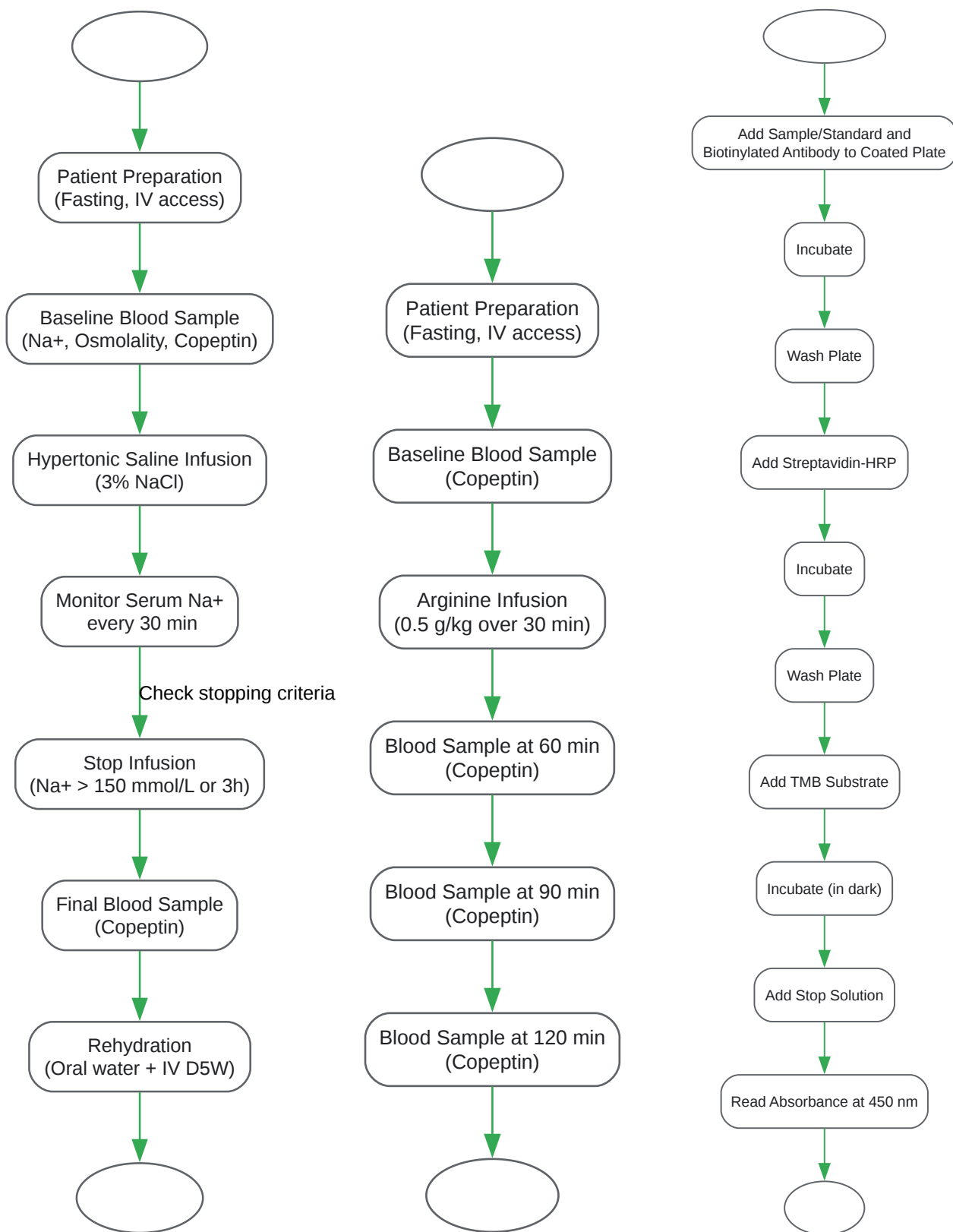
arginine vasopressin (AVP), neurophysin II (NPII), and the 39-amino acid glycopeptide, copeptin.[6][7][8]

Post-Translational Processing and Axonal Transport

Following translation, the pre-pro-vasopressin precursor undergoes a series of post-translational modifications within the magnocellular neurons of the supraoptic and paraventricular nuclei of the hypothalamus.[6][9] The signal peptide is cleaved, and the resulting pro-vasopressin is packaged into large dense-core vesicles (LDCVs).[2][5]

During the axonal transport of these vesicles down to the posterior pituitary, pro-vasopressin is enzymatically cleaved, yielding AVP, neurophysin II, and copeptin in equimolar amounts.[2][5][6][7][9] Neurophysin II is believed to act as a carrier protein for AVP, preventing its enzymatic degradation during transport and storage. Copeptin is thought to play a role in the correct folding of the AVP molecule.[6][9]





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